Product packaging for Clopidogrel carboxylic acid(Cat. No.:CAS No. 144457-28-3)

Clopidogrel carboxylic acid

Cat. No.: B193918
CAS No.: 144457-28-3
M. Wt: 307.8 g/mol
InChI Key: DCASRSISIKYPDD-AWEZNQCLSA-N
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Description

Overview of Clopidogrel (B1663587) Metabolism and the Central Role of Clopidogrel Carboxylic Acid as an Inactive Metabolite

Clopidogrel is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effect as a platelet inhibitor. drugbank.compharmgkb.org Following oral administration, clopidogrel undergoes extensive and rapid metabolism, primarily in the liver. pharmgkb.orgfda.gov The metabolic process follows two main pathways. fda.gov

The major metabolic pathway, accounting for approximately 85-90% of the initial dose, involves hydrolysis by carboxylesterases, particularly human carboxylesterase 1 (CES1). drugbank.comnih.govresearchgate.net This process rapidly converts clopidogrel into an inactive carboxylic acid derivative, scientifically known as this compound (also referred to as SR26334 or CLPM). fda.govnih.govnovapublishers.com This metabolite is the most abundant circulating compound related to the drug in plasma but possesses no antiplatelet activity. fda.govnih.gov

The second, minor pathway is responsible for the formation of the pharmacologically active metabolite. This is a two-step oxidative process mediated by several cytochrome P450 (CYP) enzymes. pharmgkb.orgfda.gov Initially, clopidogrel is oxidized to an intermediate metabolite, 2-oxo-clopidogrel. fda.govresearchgate.netsmpdb.ca This intermediate is then further metabolized to the active thiol metabolite. fda.govsmpdb.ca This active form is what irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation. drugbank.compharmgkb.org

Due to the metabolic profile of clopidogrel, its parent form is often undetectable in plasma. pharmgkb.orgnih.gov The concentration of the active thiol metabolite is also very low, while this compound circulates at levels that can be thousands of times higher than the parent drug. novapublishers.commdpi.com This makes this compound a central, albeit inactive, figure in the drug's metabolic landscape.

The metabolic activation of clopidogrel to its active thiol metabolite is influenced by various CYP enzymes, including CYP2C19, CYP3A4, CYP1A2, and CYP2B6. fda.govsmpdb.ca Genetic variations in these enzymes, particularly CYP2C19, can significantly affect the formation of the active metabolite and, consequently, the drug's efficacy. fda.govnih.gov

Table 1: Key Molecules in Clopidogrel Metabolism

Compound Name Role Metabolic Pathway
Clopidogrel Prodrug Parent compound
This compound Inactive Metabolite Major pathway via esterases (85-90%)
2-oxo-clopidogrel Intermediate Metabolite Minor pathway via CYP enzymes
Active Thiol Metabolite Active Metabolite Minor pathway via CYP enzymes

Significance of Inactive Metabolite Quantification in Pharmacokinetic Studies

The quantification of inactive metabolites plays a crucial role in pharmacokinetic (PK) studies, and this compound is a prime example of this significance. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Given that the parent clopidogrel is rapidly and extensively metabolized and its active metabolite is present in very low concentrations, direct measurement for routine PK analysis can be challenging. nih.govnovapublishers.com

Historically, due to analytical limitations in detecting the low levels of the parent drug and its active metabolite, pharmacokinetic assessments of clopidogrel relied heavily on the measurement of the major, inactive metabolite, this compound. nih.govnovapublishers.comnih.gov The plasma concentration of this inactive metabolite serves as a reliable surrogate marker for the absorption and initial metabolism of the parent drug. novapublishers.com Its high concentration and longer half-life compared to the parent drug and active metabolite make it easier to quantify accurately over a longer period. nih.gov

The measurement of this compound is valuable for several reasons in a research and clinical context:

Bioavailability and Bioequivalence Studies: In the development of generic versions of clopidogrel, regulatory agencies have often accepted bioequivalence studies based on the concentration of this compound. novapublishers.com This is because its levels reflect the extent of drug absorption.

Patient Compliance: Monitoring the levels of this metabolite can help ascertain patient adherence to the prescribed therapy, as its presence indicates that the drug has been ingested and absorbed. mdpi.com

Understanding Drug Disposition: The pharmacokinetic profile of this compound provides insights into the esterase-mediated clearance of clopidogrel, which is the dominant metabolic pathway. nih.govmdpi.com

While the quantification of this compound does not directly measure the pharmacologically active component, its pharmacokinetic parameters have been shown to correlate with those of the parent drug. mdpi.com Research has demonstrated a linear relationship between the concentrations of clopidogrel and its carboxylic acid derivative. mdpi.com

Table 2: Research Findings on Clopidogrel and Metabolite Concentrations

Analyte Cmax (ng/mL) after 75 mg dose AUCt (ng·h/mL) after 75 mg dose Notes
Clopidogrel 2 Not specified Rapidly absorbed and metabolized. nih.gov
Active Thiol Metabolite (H4 isomer) 7.13 ± 6.32 11.30 ± 9.58 Pharmacologically active component. nih.gov
This compound Thousand-fold greater than parent drug Significantly higher than other analytes Main circulating metabolite. nih.gov

Cmax: Maximum plasma concentration; AUCt: Area under the plasma concentration-time curve.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClNO2S B193918 Clopidogrel carboxylic acid CAS No. 144457-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCASRSISIKYPDD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891466
Record name Clopidogrel carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144457-28-3
Record name SR-26334
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144457283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clopidogrel carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPIDOGREL CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9Z4634CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Enzyme Systems

Hydrolysis of Clopidogrel (B1663587) to Clopidogrel Carboxylic Acid by Esterases (e.g., Carboxylesterase 1, CES1)

The principal pathway for the metabolism of clopidogrel involves its hydrolysis into this compound. researchgate.netresearchgate.netmdpi.com This reaction is predominantly catalyzed by the enzyme carboxylesterase 1 (CES1). researchgate.netresearchgate.netjst.go.jp CES1 is a key enzyme in the biotransformation of many ester-containing drugs. nih.gov The hydrolysis of clopidogrel by CES1 is a rapid and efficient process that accounts for the majority of clopidogrel's metabolic fate. researchgate.netmdpi.comfrontiersin.org

This hydrolytic conversion is not limited to the parent drug. The intermediate metabolite in the bioactivation pathway, 2-oxo-clopidogrel, and the active thiol metabolite are also subject to hydrolysis by CES1, leading to their corresponding inactive carboxylate forms. frontiersin.orgresearchgate.netjst.go.jp The catalytic efficiency of CES1 can be influenced by genetic variations. For instance, the CES1 variants G143E and D260fs have been shown to have completely impaired enzymatic activity in catalyzing the hydrolysis of both clopidogrel and 2-oxo-clopidogrel. nih.govresearchgate.net Conversely, other natural variants like G18V, S82L, and A269S did not show a significant impact on CES1-mediated hydrolysis. nih.gov

The expression and activity of esterases, including CES1, exhibit considerable variation across different tissues and species, which can influence the metabolism of clopidogrel. frontiersin.orgacs.org In humans, CES1 is abundantly expressed in the liver, which is the primary site of clopidogrel metabolism. researchgate.netresearchgate.net While CES1 is the predominant form in the liver of humans, rats, and dogs, CES2 is the main esterase in the intestines of rats and humans. frontiersin.org

Notably, there are significant interspecies differences in plasma esterase profiles. For example, rat plasma contains a wide variety of esterases, including carboxylesterases, while human and dog plasma lack carboxylesterases but contain other types, such as paraoxonase (PON) and butyrylcholinesterase (BChE). frontiersin.org These differences can lead to varied patterns of clopidogrel hydrolysis. For instance, in rat plasma, 2-oxo-clopidogrel is extensively hydrolyzed to its carboxylic acid metabolite, a process that is less pronounced in dog and human plasma. frontiersin.orgresearchgate.net Studies using liver microsomes have also highlighted these species-specific differences in clopidogrel hydrolysis. acs.org

Interactive Table: Comparative Esterase Activity

Species Primary Tissue of Esterase Activity Key Esterases Involved in Clopidogrel Metabolism Reference
Human Liver, Intestine CES1 (liver), CES2 (intestine), PON, BChE (plasma) researchgate.netresearchgate.netfrontiersin.org
Rat Liver, Intestine, Plasma CES1 (liver, plasma), CES2 (intestine) frontiersin.org
Dog Liver, Intestine, Plasma CES1 (liver), PON, BChE (plasma) frontiersin.org
Pig Ocular Tissues High esterase activity in cornea and iris-ciliary body acs.org

The formation of this compound is the major metabolic pathway for clopidogrel. researchgate.netnih.gov It is estimated that approximately 85% to 90% of an orally administered dose of clopidogrel is hydrolyzed by CES1 into this inactive metabolite. researchgate.netmdpi.comfrontiersin.orgjst.go.jppharmgkb.orgnih.govdrugbank.com This extensive conversion means that only a small fraction, around 15%, of the absorbed clopidogrel is available for the bioactivation pathway that produces the active thiol metabolite. csic.esresearchgate.netfrontiersin.org

The predominance of this hydrolytic pathway results in this compound being the main circulating compound related to the drug in plasma, with levels significantly higher than the parent drug or its active metabolite. researchgate.netmdpi.com

Interactive Table: Clopidogrel Metabolic Fate

Metabolic Pathway Percentage of Oral Dose Primary Enzyme(s) Resulting Metabolite Activity Reference
Hydrolysis ~85-90% CES1 This compound Inactive researchgate.netmdpi.comfrontiersin.orgjst.go.jppharmgkb.orgnih.govdrugbank.com

Comparative Analysis of Esterase Activity in Different Tissues and Species

Interplay with Cytochrome P450 (CYP) Pathways in Clopidogrel Bioactivation

While the majority of clopidogrel is inactivated through hydrolysis, the remaining portion undergoes a two-step oxidative bioactivation process mediated by the cytochrome P450 (CYP) enzyme system to form the active thiol metabolite. nih.govdrugbank.com

The metabolic pathways of clopidogrel diverge into two main branches: the formation of the inactive this compound and the generation of the active thiol metabolite. researchgate.netpharmgkb.orgnih.gov The inactivation pathway, driven by esterases, is the dominant route. pharmgkb.orgnih.gov The bioactivation pathway, on the other hand, is a sequential process. First, clopidogrel is oxidized to an intermediate metabolite, 2-oxo-clopidogrel. nih.gov This intermediate is then further metabolized to the active thiol metabolite, which is responsible for the drug's pharmacological effect. nih.govnih.gov However, 2-oxo-clopidogrel can also be hydrolyzed by CES1 into an inactive carboxylic acid derivative, creating a competing pathway that limits the formation of the active metabolite. csic.esfrontiersin.org

Several CYP isoenzymes are involved in the two-step bioactivation of clopidogrel, and their activity indirectly influences the levels of this compound by affecting the amount of parent drug available for the alternative metabolic pathways. pharmgkb.orgnih.govnih.gov The key CYP enzymes implicated in clopidogrel metabolism include CYP2C19, CYP3A4/5, CYP1A2, CYP2B6, and CYP2C9. pharmgkb.orgnih.govdrugbank.com

CYP2C19: This enzyme plays a significant role in both steps of clopidogrel's bioactivation. nih.govmedlineplus.govnih.govjacc.org Genetic variations in the CYP2C19 gene can lead to reduced enzyme function, resulting in decreased formation of the active metabolite. medlineplus.govnih.govnih.gov

CYP3A4/5: These enzymes are also involved in the bioactivation process, particularly in the conversion of 2-oxo-clopidogrel to the active metabolite. nih.govnih.govmdpi.com CYP3A4 is the dominant form, with CYP3A5 acting as a backup. mdpi.com CYP3A4/5 also metabolize the piperidine (B6355638) motif of clopidogrel, which is a deactivating step that competes with the formation of the active metabolite. nih.govresearchgate.netacs.org

CYP1A2 and CYP2B6: These enzymes are primarily involved in the initial oxidation of clopidogrel to 2-oxo-clopidogrel. researchgate.netpharmgkb.orgdrugbank.comdrugbank.com CYP2B6 also contributes to the second oxidation step. drugbank.comnih.govahajournals.org

CYP2C9: This enzyme contributes to the second step of bioactivation, converting 2-oxo-clopidogrel to the active metabolite. pharmgkb.orgnih.govnih.govnih.gov

Interactive Table: CYP Isoenzymes in Clopidogrel Metabolism

CYP Isoenzyme Role in Clopidogrel Metabolism Impact on this compound Levels Reference
CYP2C19 Both steps of bioactivation Indirectly influences by competing for substrate nih.govmedlineplus.govnih.govjacc.org
CYP3A4/5 Second step of bioactivation and piperidine oxidation (deactivation) Indirectly influences by competing for substrate nih.govnih.govmdpi.comresearchgate.netacs.org
CYP1A2 First step of bioactivation (formation of 2-oxo-clopidogrel) Indirectly influences by competing for substrate researchgate.netpharmgkb.orgdrugbank.comdrugbank.com
CYP2B6 Both steps of bioactivation Indirectly influences by competing for substrate drugbank.comnih.govahajournals.org

Pharmacokinetic Investigations of Clopidogrel Carboxylic Acid

Absorption and Distribution Studies of Clopidogrel (B1663587) Carboxylic Acid

Following oral administration, clopidogrel is rapidly absorbed. wikipedia.orgfda.gov The subsequent rapid hydrolysis to CCA results in peak plasma levels of this metabolite occurring approximately one hour after dosing. wikipedia.orgfda.goveuropa.eu The pharmacokinetics of CCA have been shown to be linear, with plasma concentrations increasing in proportion to the administered dose of clopidogrel in the range of 50 to 150 mg. wikipedia.orgfda.govfda.gov This linear relationship provides a reliable, albeit indirect, measure of clopidogrel's absorption. nih.gov

Studies have demonstrated that after repeated 75 mg oral doses of clopidogrel, the peak plasma concentration of CCA is approximately 3 mg/L. wikipedia.orgeuropa.eu The absorption of clopidogrel is estimated to be at least 50%, a figure derived from the urinary excretion of clopidogrel-related metabolites. wikipedia.orgfda.goveuropa.eu

Table 1: Single-Dose Pharmacokinetics of Clopidogrel Carboxylic Acid (SR26334)

Clopidogrel Dose Mean Cmax (mg/L) (±SD)
50 mg 1.6 (±0.30)
75 mg 2.9 (±0.68)
100 mg 3.1 (±0.94)

Data sourced from a study in healthy male volunteers. nih.gov

Further investigations into the multiple-dose pharmacokinetics of CCA, following a daily 75 mg dose of clopidogrel, have shown that steady-state trough concentrations are consistent and reproducible over several months of treatment. nih.gov This indicates a constant biotransformation of clopidogrel into its carboxylic acid metabolite. nih.gov

In vitro studies have established that this compound is highly bound to human plasma proteins, with a binding rate of 94%. wikipedia.orgfda.govfda.gov This binding is primarily to albumin and is considered non-saturable up to a concentration of 100 µg/mL. fda.govfda.govfda.gov The extensive protein binding is a critical factor in the distribution and elimination of the metabolite. nih.gov

While the apparent volume of distribution for the parent drug, clopidogrel, is notably large, specific data for the volume of distribution of this compound is not as extensively detailed in the provided context. drugbank.com However, the high degree of protein binding of CCA suggests its distribution is largely confined to the vascular compartment. fda.govnih.gov In vitro data also indicates that there is no significant distribution of this compound into red blood cells. fda.gov

Protein Binding Characteristics of this compound in Plasma

Elimination and Excretion Profiles of this compound

The elimination of clopidogrel and its metabolites occurs through both renal and fecal pathways. Following a radiolabeled oral dose of clopidogrel, approximately 50% of the radioactivity is recovered in the urine and about 46% in the feces over a five-day period. drugbank.comwikipedia.orgfda.gov The elimination half-life of the main circulating metabolite, CCA, is approximately 8 hours after both single and repeated doses. fda.govfda.goveuropa.eu

While a significant portion of clopidogrel metabolites is excreted via the urine, the direct urinary excretion of unchanged this compound is low, accounting for only about 2% of the administered dose. nih.govfda.gov This suggests that most of the CCA is further metabolized before renal elimination. fda.gov In plasma and urine, the glucuronide conjugate of the carboxylic acid derivative is also observed, indicating that glucuronidation is a pathway for its elimination. wikipedia.orgfda.govnih.gov Studies in patients with severe renal impairment have shown lower plasma levels of CCA compared to those with moderate renal impairment or healthy subjects. europa.eueuropa.eufda.gov

Clopidogrel undergoes extensive first-pass metabolism in the liver, which is the primary site for its conversion to this compound by carboxylesterases. drugbank.comnih.govnih.gov The carboxylic acid metabolite itself can undergo further metabolism, notably through glucuronidation. nih.gov Research has identified that UGT2B7, UGT2B4, and UGT2B17 are the main enzymes responsible for the formation of clopidogrel acyl-β-d-glucuronide. nih.gov The significant portion of metabolites found in the feces (approximately 46%) points to the role of biliary excretion in the elimination process. drugbank.comwikipedia.orgfda.gov

Half-life Determination and Accumulation Studies

The terminal phase half-life of this compound, the main inactive metabolite of clopidogrel, is approximately 8 hours in healthy male volunteers. fda.gov Other research has reported the mean plasma half-life values for the metabolite, also identified as SR26334, to be in the range of 7.2 to 7.6 hours. droracle.ai Studies involving multiple doses have shown no significant accumulation of the carboxylic acid metabolite. fda.gov The accumulation index for SR26334 at a steady state was found to be 1.2 compared to a single dose, indicating a lack of accumulation. fda.gov

Population Pharmacokinetics of this compound

The pharmacokinetic profile of clopidogrel is often documented through the measurement of its major circulating, yet inactive, carboxylic acid metabolite, as the parent drug and its active metabolite are present at very low concentrations in plasma. fda.govijrpc.com Population pharmacokinetic models have been developed to characterize the behavior of this compound, often utilizing a two-compartment model to describe its pharmacokinetics effectively. nih.gov

Influence of Demographic Factors (Age, Gender) on this compound Pharmacokinetics

Demographic factors such as age have a notable influence on the pharmacokinetics of this compound. fda.gov In studies comparing elderly subjects (≥75 years) with younger healthy adults, the plasma concentrations of the metabolite were significantly higher in the elderly population. fda.gov Specifically, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were higher in the elderly. fda.gov In contrast, gender does not appear to have a significant impact on the pharmacokinetics of clopidogrel's metabolites. fda.govjacc.org

Table 1: Effect of Age on Pharmacokinetic Parameters of this compound

Population Group Cmax Increase AUC Increase Source

Pharmacokinetics in Special Populations (e.g., Hepatically Impaired, Renally Impaired Patients, Patients with Peripheral Arterial Disease and Coronary Artery Disease)

The pharmacokinetic properties of this compound have been investigated in several special patient populations.

Hepatically Impaired Patients : In patients with liver cirrhosis (Child-Pugh class A and B), there were no significant changes observed in the pharmacokinetics of the this compound metabolite (SR26334) after single and multiple doses when compared to healthy subjects. fda.gov While the parent drug's peak concentrations were markedly higher in this group, the metabolite's pharmacokinetics remained largely unaffected. fda.gov Therefore, dosage adjustments are generally not considered necessary for patients with mild to moderate hepatic impairment. fda.govnih.gov

Renally Impaired Patients : Studies in patients with renal impairment have shown alterations in the pharmacokinetics of the carboxylic acid metabolite. Following repeated doses in subjects with severe renal disease (creatinine clearance from 5 to 15 ml/min), the inhibition of ADP-induced platelet aggregation was lower than that observed in healthy subjects. hpra.ie One study found that mean AUC and Cmin values for SR26334 were higher in patients with moderate renal impairment (creatinine clearance 30-60 ml/min) compared to those with severe impairment (creatinine clearance 5-15 ml/min). fda.gov

Patients with Peripheral Arterial Disease (PAD) : The pharmacokinetics of clopidogrel's main metabolite in patients with peripheral arterial disease were found to be similar to those in healthy volunteers. fda.gov The analysis of the metabolite in plasma has been used to assess treatment compliance and metabolic variability in this patient group. nih.gov

Patients with Coronary Artery Disease (CAD) : Pharmacokinetic parameters for this compound have been characterized in patients with cardiovascular diseases. nih.govresearchgate.net Studies in patients with coronary artery disease are essential for understanding the drug's behavior in the primary target population for therapy. farmaciajournal.com

Table 2: Pharmacokinetic Parameters of this compound (CLPM) in Patients with Cardiovascular Disease (75 mg dose)

Parameter Value (Mean ± SD) Source
Cmax (Maximum Plasma Concentration) 557 ± 223 ng/mL nih.govresearchgate.net
tmax (Time to Cmax) 1.1 ± 0.3 h nih.govresearchgate.net

Intra- and Inter-Individual Variability in this compound Concentrations

Significant inter-individual and intra-individual variability is a hallmark of clopidogrel pharmacokinetics, which is reflected in the plasma concentrations of its carboxylic acid metabolite. mdpi.comjacc.orgresearchgate.net Studies have noted a large range of carboxylic acid concentrations among patients treated with the same dose, indicating high variability in drug metabolism. nih.gov The inter-subject variability in the pharmacokinetics of SR26334 has been estimated to be around 30%. fda.gov This variability is multifactorial and has been observed even when controlling for genetic polymorphisms, diet, smoking, and co-medications. jacc.orgjacc.org The pronounced variability in the formation of clopidogrel's metabolites contributes to the varied antiplatelet response seen among individuals. jacc.orgnih.gov

Analytical Methodologies for Clopidogrel Carboxylic Acid Quantification

Development and Validation of Bioanalytical Methods

The development of robust bioanalytical methods is essential for obtaining reliable data. Method validation, following guidelines from regulatory bodies like the US Food and Drug Administration (FDA), ensures the accuracy, precision, and reproducibility of the analytical procedure. chromatographyonline.comnih.gov Key validation parameters include linearity, sensitivity, precision, accuracy, recovery, and stability. nih.govnih.govscispace.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of clopidogrel (B1663587) carboxylic acid due to its high sensitivity, selectivity, and speed. scirp.orgnih.govscispace.com This method allows for the direct analysis of the metabolite in complex biological samples with minimal interference. scispace.com

Effective sample preparation is a critical step to isolate clopidogrel carboxylic acid from the biological matrix and remove potential interferences. Several extraction techniques have been employed:

Liquid-Liquid Extraction (LLE): This is a common technique where the analyte is partitioned between the aqueous plasma/serum sample and an immiscible organic solvent. scirp.orgresearchgate.net Various solvent systems have been utilized, including diethyl ether and n-hexane mixtures, as well as ethyl acetate (B1210297). scirp.orgresearchgate.net Some methods may involve a double LLE to enhance cleanup. chromatographyonline.comgcms.cz

Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction compared to LLE. chromatographyonline.comnih.govscispace.com It involves passing the plasma sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. chromatographyonline.comnih.gov Oasis HLB (hydrophilic-lipophilic balanced) cartridges are frequently used for this purpose. chromatographyonline.com SPE can lead to higher throughput and reduced solvent consumption. chromatographyonline.comgcms.cz

Protein Precipitation (PP): This is a simpler and faster technique where a protein precipitating agent, such as acetonitrile (B52724), is added to the plasma sample to denature and remove proteins. nih.govnih.gov While quick, it may result in less clean extracts compared to LLE or SPE. nih.gov

Table 1: Comparison of Extraction Techniques for this compound

Extraction Technique Advantages Disadvantages Typical Solvents/Materials
Liquid-Liquid Extraction (LLE) Cost-effective, well-established Can be time-consuming, requires larger volumes of organic solvents, may be less clean than SPE Diethyl ether, n-hexane, ethyl acetate, chloroform (B151607) scirp.orgresearchgate.netnih.gov
Solid-Phase Extraction (SPE) High recovery, clean extracts, high throughput, reduced solvent consumption Higher cost of consumables Oasis HLB cartridges, methanol (B129727), acetonitrile chromatographyonline.comnih.govscispace.comgcms.cz
Protein Precipitation (PP) Simple, fast May result in significant matrix effects and less clean extracts Acetonitrile nih.govnih.gov

The separation of this compound from other components in the extracted sample is achieved through high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). chromatographyonline.comgcms.cz

Column Chemistry: Reversed-phase columns, particularly C18 and C8 columns, are predominantly used for the separation. scirp.orgscirp.orgnih.gov These columns contain a nonpolar stationary phase that retains the analyte based on its hydrophobicity.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like formic acid or phosphoric acid to control pH) and an organic solvent such as acetonitrile or methanol. scirp.orgscirp.orgnih.gov Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve optimal separation. nih.gov

Flow Rate: The flow rate of the mobile phase is optimized to ensure good separation efficiency and a reasonable run time. scirp.orgnih.gov Typical flow rates range from 0.140 mL/min to 1.7 mL/min depending on the column dimensions and particle size. chromatographyonline.com

Table 2: Examples of Chromatographic Conditions for this compound Analysis

Column Mobile Phase Flow Rate Run Time Reference
C18 (4.6 x 75 mm, 3.5 µm) Methanol, de-ionized water, formic acid (75%:25%:0.1%) 0.5 mL/min 4 min scirp.orgscirp.org
BDS Hypersil C18 (250 x 4.6 mm, 5 µm) 10 mM phosphoric acid buffer (pH 2.6), acetonitrile, methanol (gradient) 1 mL/min N/A nih.gov
Acquity UPLC BEH C18 (50 mm x 1.00 mm, 1.7 µm) 0.1% formic acid in water (A), 100% acetonitrile (B) (gradient) 0.140 mL/min N/A chromatographyonline.com
Kromasil ODS (250 mm x 4.6 mm, 5 µm) Water, methanol, acetonitrile (gradient) N/A N/A nih.gov
Nova-pak C8 (5 µm) 30 mM K2HPO4-THF-acetonitrile (pH 3, 79:2:19) 0.9 mL/min 12 min nih.gov

Multiple Reaction Monitoring (MRM): In LC-MS/MS, MRM is the most common detection mode for quantifying this compound. scirp.orgresearchgate.netchromatographyonline.com It provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. A common transition for this compound is m/z 308.1 → 198.1 or 308.10 → 113. scirp.orgscirp.orgchromatographyonline.com

UV Detection: While less sensitive and selective than MS detection, HPLC with UV detection has also been used. nih.gov The detection wavelength is typically set around 220 nm. nih.gov

An internal standard (IS) is crucial in quantitative bioanalysis to correct for variability during sample preparation and analysis.

Stable Isotope-Labeled Internal Standard: The ideal IS is a stable isotope-labeled version of the analyte, such as clopidogrel-d4-carboxylic acid. scirp.orgresearchgate.netchromatographyonline.com This type of IS has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during extraction and ionization, which leads to the most accurate quantification. chromatographyonline.com

Structural Analogs: When a stable isotope-labeled IS is not available, a structural analog can be used. nih.gov Compounds like ticlopidine (B1205844), glimepiride, phenytoin, and ibuprofen (B1674241) have been employed as internal standards in various methods. nih.govnih.govnih.gov

Although less common than LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) has also been utilized for the quantification of this compound. nih.govresearchgate.net These methods typically require a derivatization step to increase the volatility and thermal stability of the analyte before it can be analyzed by GC. nih.gov For instance, a derivatization process using n-ethyl diisopropylethylamine and alpha-bromo-2,3,4,5,6-pentafluoro toluene (B28343) has been reported. nih.gov GC-MS methods can be sensitive but are often more complex and time-consuming due to the additional derivatization step. nih.gov

Detection Modes (e.g., Multiple Reaction Monitoring, UV Detection)

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely utilized technique for the quantification of this compound in biological samples. researchgate.netnih.govnih.govtandfonline.com This method offers a balance of sensitivity, specificity, and accessibility for many laboratories. tandfonline.com

The general procedure involves several key steps. First, the analyte is extracted from the biological matrix, typically plasma or serum, using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.gov For instance, LLE can be performed using solvents such as chloroform or a mixture of ethyl acetate and dichloromethane. nih.govnih.gov Following extraction, the sample is reconstituted and injected into the HPLC system. nih.gov

Chromatographic separation is commonly achieved on a reversed-phase column, such as a C18 or C8 column. nih.govnih.gov The mobile phase typically consists of a mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. nih.govnih.gov The pH of the mobile phase is an important parameter to optimize the separation. nih.gov Gradient or isocratic elution can be employed to separate this compound from endogenous components and any internal standard used. nih.govnih.gov

UV detection is then used to quantify the analyte. The wavelength for detection is usually set at around 220 nm, where this compound exhibits significant absorbance. nih.govnih.govnih.gov The use of an internal standard, such as ticlopidine or phenytoin, is a common practice to improve the accuracy and precision of the method. nih.gov The total run time for analysis can vary, with some methods achieving rapid analysis in under 6 minutes.

Method Validation Parameters for this compound Assays

To ensure the reliability and accuracy of analytical methods for quantifying this compound, a thorough validation process is essential. This validation assesses several key parameters as outlined by regulatory guidelines. nih.gov

Linearity and Calibration Range

The linearity of an analytical method establishes the relationship between the concentration of the analyte and the instrumental response. For this compound assays, linearity is determined by analyzing a series of calibration standards prepared in the biological matrix of interest. The concentration range is selected to encompass the expected concentrations in study samples.

Several studies have demonstrated the linearity of HPLC-UV and LC-MS/MS methods for this compound quantification over various ranges. The correlation coefficient (r or r²) is typically used to assess the quality of the linear fit, with values greater than 0.99 indicating a strong linear relationship. nih.govnih.govnih.gov

Reported Linearity Ranges for this compound Assays:

Analytical MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r or r²)Reference
HPLC-UVHuman Plasma10 - 4000> 0.99 nih.gov
HPLC-UVHuman Serum50 - 10000> 0.9982
LC-MS/MSHuman Plasma25 - 3000≥ 0.999 researchgate.netscirp.org
LC-MS/MSFeline Plasma200 - 10000> 0.99 nih.gov
HPLC-UVHuman Plasma200 - 10000> 0.999 nih.gov
HPLC-UVRat Plasma125 - 32000> 0.999 nih.gov
LC-MS/MSHuman Plasma50 - 10000Not Specified nih.gov
LC-MS/MSHuman Plasma50 - 5000≥ 0.9987 nih.gov
LC-MS/MSHuman Plasma0.5 - 100Not Specified nih.gov

Sensitivity and Limits of Quantification (LLOQ)

The sensitivity of an analytical method is defined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov For pharmacokinetic studies, a sufficiently low LLOQ is necessary to accurately characterize the concentration-time profile of this compound.

The LLOQ is typically established as the lowest concentration on the calibration curve that meets predefined criteria for accuracy (e.g., within ±20% of the nominal value) and precision (e.g., a coefficient of variation not exceeding 20%). nih.gov

Reported LLOQ Values for this compound Assays:

Analytical MethodMatrixLLOQ (ng/mL)Reference
HPLC-UVHuman Plasma10 nih.gov
HPLC-UVHuman Serum50
LC-MS/MSHuman Plasma25 researchgate.netscirp.org
LC-MS/MSFeline Plasma200 nih.gov
HPLC-UVHuman Plasma200 nih.gov
LC-MS/MSHuman Plasma10 geneticsmr.org
LC-MS/MSHuman Plasma50 nih.govnih.gov
LC-MS/MSHuman Plasma0.001 chromatographyonline.com
LC-MS/MSHuman Plasma0.5 nih.gov

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of agreement among a series of measurements. Both are critical for ensuring the reliability of an analytical method. They are typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples) within a single day (intra-day) and over several days (inter-day). nih.govgeneticsmr.org

The accuracy is often expressed as the percentage of the nominal concentration, while precision is represented by the relative standard deviation (RSD) or coefficient of variation (CV). nih.govgeneticsmr.org Generally, for bioanalytical methods, the accuracy should be within 85-115% (or 80-120% at the LLOQ), and the precision should not exceed 15% (or 20% at the LLOQ). nih.govgeneticsmr.org

Summary of Reported Accuracy and Precision Data for this compound Assays:

StudyAccuracy (% Recovery or % of Nominal)Precision (%RSD or %CV)
HPLC-UV in Human Plasma nih.gov
Intra-day94 - 98%1.02 - 4.26%
Inter-day94 - 98%1.04 - 2.12%
HPLC-UV in Human Serum
Intra-day & Inter-dayWithin ±3.9% deviation< 11.7%
LC-MS/MS in Human Plasma researchgate.netscirp.org
Intra-day90 - 98%Not Specified
Inter-day92.138 - 96.889%Not Specified
LC-MS/MS in Feline Plasma nih.govnih.gov
Within-assay≤ 17.9%≤ 7.0%
Between-assay≤ 17.9%≤ 11.3%
HPLC-UV in Human Plasma nih.gov
Within-day & Between-dayNot Specified1.0 - 4.8%
HPLC-UV in Rat Plasma nih.gov
Intra-day98.9 - 101.5%1.30 - 6.06%
Inter-day96.2 - 101.1%3.47 - 4.30%
LC-MS/MS in Human Plasma geneticsmr.org
Intra-day & Inter-day85 - 115%< 15%
LC-MS/MS in Human Plasma nih.gov
Intra-day & Inter-day≤ 16% (relative error)≤ 15.2%

Stability of this compound in Biological Matrices

Assessing the stability of this compound in the biological matrix under various storage and handling conditions is crucial to ensure that the measured concentrations accurately reflect the in vivo concentrations at the time of sampling. Stability studies typically evaluate the analyte's integrity under different scenarios.

Short-term stability is assessed by keeping plasma samples at room temperature for a defined period. nih.gov Long-term stability is evaluated by storing samples at low temperatures (e.g., -20°C or -70°C) for an extended duration. nih.govgeneticsmr.orgsrce.hr Freeze-thaw stability is determined by subjecting samples to multiple cycles of freezing and thawing. nih.govgeneticsmr.orgsrce.hr The stability of processed samples in the autosampler is also investigated. nih.gov

Summary of Stability Findings for this compound:

Stability ConditionMatrixDurationTemperatureFindingReference
Short-TermHuman Plasma6 hoursRoom TemperatureStable nih.gov
Short-TermHuman Plasma24 hoursRoom TemperatureStable nih.govnih.gov
Short-TermHuman EDTA K2 Plasma26 hoursRoom TemperatureStable srce.hr
Long-TermHuman Plasma30 days-20°CStable nih.govgeneticsmr.org
Long-TermRat Plasma48 days-70°CStable nih.gov
Long-TermHuman EDTA K2 Plasma252 days-20°CStable srce.hr
Long-TermHuman Plasma3 months-25°CStable nih.gov
Long-TermFeline Plasma9 months-80°CStable nih.govnih.gov
Freeze-ThawRat Plasma3 cycles-70°CStable nih.gov
Freeze-ThawHuman Plasma3 cycles-70°CStable geneticsmr.org
Freeze-ThawHuman EDTA K2 Plasma4 cyclesNot SpecifiedStable srce.hr
AutosamplerProcessed Rat Plasma35 hours15°CStable nih.gov
AutosamplerProcessed Human Plasma6 hoursNot SpecifiedStable nih.gov

Extraction Efficiency and Matrix Effects

The extraction efficiency, or recovery, of an analytical method determines the percentage of the analyte that is recovered from the biological matrix during the sample preparation process. A high and consistent recovery is desirable for a reliable assay. nih.govgeneticsmr.org

Matrix effects are the influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte and internal standard in mass spectrometry-based methods. These effects can lead to ion suppression or enhancement, potentially affecting the accuracy and precision of the assay. geneticsmr.orgnih.gov It is important to evaluate and minimize matrix effects to ensure the reliability of the quantitative results. geneticsmr.orgnih.gov

Reported Extraction Efficiencies and Matrix Effect Findings:

Analytical MethodMatrixExtraction Efficiency (%)Matrix Effect FindingsReference
HPLC-UVHuman Serum99 ± 2%Not Applicable
GC-MSPlasma/Serum> 48%Not Applicable capes.gov.br
HPLC-UVRat Plasma> 85.76%Not Applicable nih.gov
LC-MS/MSHuman Plasma86 - 92.8%Minimal ( -0.1% to 4.3%) geneticsmr.org
LC-MS/MSHuman PlasmaNot SpecifiedInvestigated and found to not affect quantification nih.gov
LC-MS/MSHuman Plasma92.5 - 114.0%Mean matrix effects of 63.7% to 71.6% but consistent nih.gov

Application of Analytical Methods in Research Settings

The quantification of this compound is a cornerstone of bioequivalence (BE) studies for clopidogrel products. Clopidogrel is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect. dovepress.comnih.gov A significant portion, approximately 85%, of an absorbed clopidogrel dose is rapidly hydrolyzed by esterases into its major, yet inactive, metabolite, this compound (also referred to as SR26334). dovepress.commedchemexpress.comnih.gov Conversely, the parent clopidogrel and its active thiol metabolite are present in plasma at very low concentrations and the active form is chemically unstable, making their reliable measurement challenging. europa.eunovapublishers.com

Due to these factors, regulatory bodies and researchers have adopted the concentration of the inactive this compound as a surrogate marker to assess the rate and extent of clopidogrel absorption. researchgate.net The rationale is that the high plasma concentrations of this metabolite provide a more robust and reproducible pharmacokinetic profile compared to the parent drug. novapublishers.com Studies have concluded that measuring clopidogrel concentrations alone is not a reliable method for BE assessment due to high variability and extremely low plasma levels. dovepress.com Therefore, bioequivalence evaluation is recommended to be based on the determination of the this compound metabolite. dovepress.com

In a typical bioequivalence study, two formulations of clopidogrel (a test and a reference product) are administered to healthy volunteers in a randomized, crossover design. nih.govnih.gov Blood samples are collected over a specified period, and the plasma concentrations of this compound are quantified using validated analytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govtandfonline.com The key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), are calculated. nih.gov For the two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters must fall within a predefined acceptance range, typically 80-125%. europa.eunih.gov

A study involving 32 healthy male volunteers compared a test tablet of 75 mg clopidogrel with the reference product. The pharmacokinetic parameters for the this compound metabolite were determined to assess bioequivalence. The results, as detailed in the table below, confirmed that the two products were bioequivalent. nih.gov

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (µg/mL)3.75 ± 1.193.51 ± 0.9796.47% - 114.79%
AUC0-t (µg·h/mL)9.18 ± 2.369.17 ± 2.0694.90% - 104.19%
AUC0-∞ (µg·h/mL)9.72 ± 2.409.80 ± 2.2194.04% - 103.86%

Data sourced from a bioequivalence study comparing two 75 mg clopidogrel tablet formulations. nih.gov

Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in blood to individualize treatment, aiming to maximize efficacy while minimizing toxicity. For clopidogrel, there is significant inter-individual variability in platelet response, which can lead to treatment failure in some patients. The quantification of this compound has been investigated as a potential tool for TDM. researchgate.netscirp.orgscirp.org

The primary rationale for using the carboxylic acid metabolite in TDM is its utility in identifying poor patient compliance and significant variations in drug metabolism. nih.gov Since the parent drug and its active metabolite are difficult to detect, the major, inactive metabolite serves as a reliable marker of drug intake and absorption. nih.gov A study involving 56 patients on clopidogrel therapy investigated the relationship between platelet aggregation response and the plasma concentrations of clopidogrel and its carboxylic acid metabolite. nih.gov The findings highlighted the potential of metabolite measurement in clinical practice. nih.gov

The study found that among patients showing a poor antiplatelet response, a subset had undetectable levels of both clopidogrel and its carboxylic acid metabolite, strongly indicating non-compliance. nih.gov When two of these patients took the drug under observation, this compound was detected in their plasma, and a significant inhibition of platelet aggregation was observed, confirming non-compliance as the initial issue. nih.gov Furthermore, even among compliant patients, there was a wide range of metabolite concentrations, pointing to high variability in drug metabolism among individuals. nih.gov

Patient GroupTotal Patients (n=56)Key FindingImplication for TDM
All Patients56This compound was detected in 95% (53/56) of patients.Metabolite detection is a viable marker for drug intake.
Poor Responders2214% (3/22) of this group had no detectable clopidogrel or its metabolite.Metabolite measurement can help identify non-compliance as a cause of treatment failure.
Compliant Patients-A large range of carboxylic acid concentrations was observed.Suggests high inter-individual variability in drug metabolism.

Summary of findings from a study investigating clopidogrel metabolite plasma concentrations for therapy monitoring. nih.gov

Therefore, determining the plasma concentration of this compound could be a valuable tool for clinicians. nih.gov It can help differentiate between non-compliance and true pharmacological resistance, guiding subsequent therapeutic decisions. nih.gov While it does not directly measure the active component responsible for platelet inhibition, its presence and concentration offer crucial insights into patient adherence and individual metabolic characteristics. nih.gov Validated, sensitive, and specific analytical methods, such as LC-MS/MS, are suitable for this purpose and have been successfully applied in TDM settings. researchgate.net

Drug Drug Interactions Involving Clopidogrel Carboxylic Acid

Clopidogrel (B1663587) Carboxylic Acid as an Indicator of Drug Interaction Impact on Clopidogrel Metabolism

The plasma concentration of clopidogrel carboxylic acid serves as a valuable biomarker for understanding the impact of drug-drug interactions on clopidogrel's metabolism. fda.gov.phnih.gov Since the majority of clopidogrel is converted to CCA, any interference in the alternative, bioactivation pathway can lead to a measurable shift in CCA levels. jacc.orgacc.org

When a co-administered drug inhibits the CYP enzymes responsible for activating clopidogrel (e.g., CYP2C19, CYP3A4), a greater proportion of the parent drug is shunted towards the hydrolysis pathway. jacc.orgmdpi.com This results in a decreased formation of the active metabolite and a corresponding increase in the plasma concentration of the inactive this compound. Conversely, when a drug induces these same CYP enzymes, the bioactivation pathway is enhanced, leading to higher levels of the active metabolite and potentially lower levels of CCA. nih.govnih.gov Therefore, by measuring the levels of this major, albeit inactive, metabolite, researchers and clinicians can gain insight into how other medications are influencing the metabolic fate of clopidogrel and its ultimate antiplatelet effect. nih.gov

Genetic Polymorphisms and Drug-Drug Interactions impacting this compound

The impact of drug-drug interactions on this compound levels is further complicated by genetic variations in the enzymes responsible for its metabolism. nih.gov

Polymorphisms in the CYP2C19 gene are particularly significant. jacc.orgfrontiersin.org Individuals who are "poor metabolizers" have reduced CYP2C19 function, leading to impaired conversion of clopidogrel to its active metabolite and, consequently, higher baseline levels of this compound. frontiersin.org When these individuals are given a CYP2C19 inhibitor like omeprazole, the effect is compounded. The already reduced metabolic activation is further inhibited, leading to a more pronounced decrease in the active metabolite and a greater increase in CCA levels compared to individuals with normal CYP2C19 function.

Genetic variants in CES1 also play a crucial role. nih.gov Loss-of-function variants in the CES1 gene, such as G143E, result in decreased hydrolysis of clopidogrel. nih.govscispace.com This leads to lower levels of this compound and shunts more of the parent drug toward the CYP450 activation pathway, resulting in higher levels of the active metabolite and a stronger antiplatelet response. nih.govscispace.com If a patient with a deficient CES1 variant is also taking a CYP inducer like rifampicin, the antiplatelet effect could be substantially amplified.

Furthermore, polymorphisms in transporter proteins, such as the ABCC3 efflux transporter, have been linked to variations in the plasma concentration of the carboxylic acid metabolite, adding another layer of complexity to predicting an individual's response to clopidogrel in the face of co-administered drugs. nih.gov

Clopidogrel Carboxylic Acid in Pharmacodynamic and Clinical Contexts

Clopidogrel (B1663587) Carboxylic Acid as a Marker for Clopidogrel Compliance and Absorption Variability

Given that clopidogrel carboxylic acid is the main circulating metabolite of clopidogrel, its measurement in plasma can serve as a reliable, indirect indicator of patient compliance with the prescribed therapy. nih.govnih.gov The presence of this metabolite confirms that the patient has ingested the drug. nih.gov For instance, in a study of patients with peripheral arterial occlusive disease, the absence of both clopidogrel and its carboxylic acid metabolite in some patients with a normal platelet aggregation response pointed towards noncompliance. nih.gov When these patients were observed taking the medication, both the metabolite and a significant inhibition of platelet aggregation were detected. nih.gov

Furthermore, monitoring the levels of this compound can provide insights into the high inter-individual variability observed in clopidogrel absorption. nih.gov Even among patients who are compliant, the plasma concentrations of the carboxylic acid metabolite can vary significantly, suggesting differences in how individuals absorb the drug. nih.gov This variability in absorption can be a contributing factor to the varied antiplatelet response seen in patients.

Table 1: Research Findings on this compound as a Marker

Study FocusKey FindingImplication
Patient Compliance Absence of this compound in patients with normal platelet aggregation despite prescription. nih.govUseful tool to identify non-compliant patients. nih.gov
Absorption Variability A wide range of this compound concentrations was observed in patients who had recently taken the drug. nih.govIndicates high variability in drug absorption among individuals. nih.gov
Pharmacokinetic Studies For many years, due to the low plasma concentrations of the parent drug, pharmacokinetic studies of clopidogrel were indirectly conducted by measuring this compound. nih.govHighlights the metabolite's utility as a surrogate marker for drug exposure.

Absence of Direct Pharmacological Activity of this compound

It is well-established that this compound is a pharmacologically inactive metabolite. jacc.orgnih.govpharmgkb.org The antiplatelet effect of clopidogrel is exclusively due to its active thiol metabolite, which irreversibly binds to the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation. nih.govdrugbank.com The conversion of clopidogrel to this active metabolite is a critical step, and the metabolic pathway that leads to the formation of this compound is a competing one that diverts the parent drug away from the activation pathway. pharmgkb.orgpharmgkb.org Therefore, this compound itself does not contribute to the inhibition of platelet function.

Correlation of this compound Levels with Clopidogrel Response Variability (Indirect Assessment)

While this compound is inactive, its plasma levels can indirectly reflect the metabolic processes that influence the generation of the active metabolite and, consequently, the variability in clopidogrel response. A higher rate of conversion to the inactive carboxylic acid derivative can mean that less of the parent drug is available for conversion to the active metabolite, potentially leading to a weaker antiplatelet effect.

Several factors contribute to this variability, including genetic polymorphisms in the enzymes responsible for both the activation and inactivation of clopidogrel. For example, variations in the gene for carboxylesterase 1 (CES1), the enzyme that hydrolyzes clopidogrel to its inactive carboxylic acid, can affect the amount of clopidogrel available for the activation pathway. nih.govnih.gov Similarly, polymorphisms in the CYP enzymes, particularly CYP2C19, play a crucial role in the formation of the active metabolite and are a major source of inter-individual differences in clopidogrel response. mdpi.commedlineplus.govnih.gov

One study found a positive correlation between the blood concentration of the this compound derivative and the rate of platelet aggregation, suggesting that higher levels of the inactive metabolite are associated with less platelet inhibition. whuhzzs.com

Table 2: Factors Influencing Clopidogrel Metabolism and Response Variability

FactorMechanism of InfluenceImpact on Clopidogrel Response
Genetic Polymorphisms (e.g., CYP2C19) Altered function of enzymes involved in the conversion of clopidogrel to its active metabolite. mdpi.commedlineplus.govIndividuals with certain genetic variants (e.g., CYP2C19*2, *3) are "poor metabolizers" and have a diminished antiplatelet response. medlineplus.govdovepress.com
Genetic Polymorphisms (e.g., ABCB1) Affects the intestinal absorption of clopidogrel. mdpi.comscirp.orgCan lead to lower bioavailability of clopidogrel and reduced antiplatelet effect. tandfonline.com
Drug-Drug Interactions Co-administered drugs can inhibit or induce the activity of CYP enzymes involved in clopidogrel activation. jacc.orgnih.govCan lead to reduced or enhanced antiplatelet effects.

Implications for Personalized Medicine and Dosing Strategies (e.g., in Clopidogrel Resistance)

The significant inter-individual variability in the response to clopidogrel, often termed "clopidogrel resistance," has important clinical implications, as patients with a poor response are at a higher risk of adverse cardiovascular events. jacc.orgjacc.org This has led to a growing interest in personalized antiplatelet therapy. nih.gov

Monitoring the levels of this compound, in conjunction with genetic testing and platelet function assays, could be part of a strategy to tailor clopidogrel therapy to the individual patient. nih.gov For instance, identifying patients with genetic polymorphisms that lead to poor metabolism of clopidogrel (e.g., CYP2C19 loss-of-function alleles) can help in selecting alternative antiplatelet agents or adjusting the dosing strategy. dovepress.com

Future Research Directions

Advanced Modeling and Simulation of Clopidogrel (B1663587) Carboxylic Acid Pharmacokinetics

The development of sophisticated modeling and simulation techniques is a pivotal direction for future research. Physiologically based pharmacokinetic (PBPK) models, in particular, offer a powerful tool to predict and understand the complex journey of clopidogrel and its metabolites, including clopidogrel carboxylic acid, through the body. nih.govnih.gov

These models integrate a wealth of information, including the drug's physicochemical properties, and the physiological and anatomical characteristics of the patient. mdpi.com By creating a virtual representation of the human body, PBPK models can simulate the absorption, distribution, metabolism, and excretion of clopidogrel and its metabolites. nih.govnih.govmdpi.com

Future PBPK models are expected to become even more refined, incorporating data from diverse populations, such as different ethnicities and patient groups with specific conditions like liver cirrhosis. nih.gov This will allow for more accurate predictions of pharmacokinetic variability and help in tailoring clopidogrel therapy to individual patient needs. A study has already demonstrated the application of a PBPK model to a virtual Japanese population to assess the model's performance in predicting the pharmacokinetics of the carboxylic acid metabolite. nih.gov

A key aspect of these models is the ability to conduct sensitivity analyses to identify the most influential parameters affecting the pharmacokinetics of clopidogrel and its metabolites. nih.gov This can guide further experimental research and improve the predictive power of the models. The ultimate goal is to create robust frameworks that can elucidate the pharmacokinetic profiles of clopidogrel and this compound with high fidelity. mdpi.com

Integration of this compound Data with "-Omics" Technologies (e.g., Metabolomics, Proteomics)

The integration of pharmacokinetic data with various "-omics" technologies represents a frontier in understanding the individual variability in response to clopidogrel. This systems-level approach promises a more holistic view by connecting drug metabolism to broader biological networks.

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide a snapshot of the metabolic state of an individual. By correlating plasma concentrations of this compound with comprehensive metabolomic profiles, researchers can identify novel biomarkers that may predict an individual's metabolic phenotype for clopidogrel. This could lead to a better understanding of why some individuals produce more or less of the inactive carboxylic acid metabolite, which in turn could influence the bioavailability of the parent drug for conversion to its active form.

Proteomics , the study of the entire set of proteins produced by an organism, can provide insights into the expression and activity of enzymes involved in clopidogrel metabolism. For example, quantifying the levels of carboxylesterase 1 (CES1), the primary enzyme responsible for hydrolyzing clopidogrel to its carboxylic acid derivative, can help explain inter-individual differences in metabolite formation. nih.govresearchgate.net Proteomic analysis can also shed light on the expression of various cytochrome P450 enzymes that play a role in the alternative, activation pathway. nih.govdrugbank.comdovepress.com

Furthermore, the field of pharmacogenomics , which studies how genes affect a person's response to drugs, is crucial. Integrating data on genetic polymorphisms of enzymes like CES1 and CYP2C19 with pharmacokinetic data for this compound can provide a more complete picture of the factors driving metabolic variability. researchgate.netfarmaciajournal.com Future research will likely focus on combining these "-omics" approaches to build predictive models for personalized clopidogrel therapy. researchgate.net

Further Elucidation of Enzyme Kinetics and Regulatory Mechanisms Governing this compound Formation

While it is well-established that carboxylesterase 1 (CES1) is the primary enzyme responsible for the formation of this compound, a deeper understanding of its enzyme kinetics and the regulatory mechanisms governing its activity is still needed. nih.govresearchgate.net

In vitro studies using human liver microsomes and recombinant enzymes have been instrumental in characterizing the role of CES1. nih.govnih.gov However, further research is required to fully elucidate the kinetic parameters of this hydrolysis reaction under various physiological and pathological conditions. For example, studies have indicated that factors like obesity may influence CES1 expression levels, potentially altering the rate of this compound formation. nih.gov

Future research should also focus on the regulatory mechanisms that control the expression and activity of CES1. This includes investigating the role of genetic polymorphisms in the CES1 gene and their impact on enzyme function. researchgate.net Understanding how CES1 is regulated at the molecular level could open up new avenues for predicting and potentially modulating clopidogrel metabolism.

Furthermore, while the formation of this compound is the major pathway, the enzymes involved in the subsequent metabolism of this metabolite, such as the formation of clopidogrel acyl glucuronide via UGT2B7, also warrant further investigation. nih.govnih.gov A more complete understanding of the entire metabolic cascade will contribute to more accurate pharmacokinetic models.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity of this compound Quantification

Accurate and sensitive quantification of this compound in biological matrices is fundamental to all pharmacokinetic and metabolic studies. While numerous analytical methods have been developed, the pursuit of enhanced sensitivity, specificity, and efficiency continues.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the gold standard for the quantification of this compound due to its high sensitivity and specificity. dovepress.comscirp.org Methods have been developed with lower limits of quantification (LLOQ) in the low ng/mL range, which is suitable for pharmacokinetic studies. scirp.org However, the development of ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods has pushed the boundaries of sensitivity even further, with LLOQs as low as 1 pg/mL. chromatographyonline.comspectroscopyonline.com This increased sensitivity is particularly valuable for studies involving very low concentrations of the analyte.

Future research in this area will likely focus on several key aspects:

Miniaturization and Automation: The use of techniques like solid-phase microelution can increase throughput and reduce the consumption of solvents, making the analytical process more efficient and environmentally friendly. chromatographyonline.com

Novel Internal Standards: The development of innovative labeling techniques, such as the use of carboxylesterase to create ¹⁸O-labeled internal standards in situ, could simplify the analytical workflow by eliminating the need for laborious chemical synthesis of isotope-labeled standards. nih.gov

Multiplexing: The ability to simultaneously quantify clopidogrel, this compound, and other relevant metabolites in a single analytical run is highly desirable for comprehensive pharmacokinetic profiling. chromatographyonline.com

Chiral Separation: As clopidogrel is a chiral molecule, developing analytical methods that can distinguish between the different enantiomers of this compound could provide deeper insights into the stereoselective nature of its metabolism. mdpi.comsemanticscholar.org

Q & A

What analytical methods are recommended for quantifying clopidogrel carboxylic acid in biological matrices?

Level: Basic
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and HPLC-UV are widely used. For LC-MS/MS, plasma samples are typically processed via protein precipitation or liquid-liquid extraction, followed by chromatographic separation using C18 columns and mobile phases like acetonitrile-ammonium formate buffer. Quantification employs calibration curves (quadratic regression, 25–3000 ng/mL range) with internal standards (e.g., hydrochlorothiazide) . HPLC-UV methods optimized via chemometric approaches (Box-Behnken design) improve resolution and peak symmetry by adjusting mobile phase composition and flow rates .

How is the stability of this compound assessed during storage and analysis?

Level: Basic
Methodological Answer:
Stability studies evaluate degradation under varied conditions (temperature, pH). Degradation products, such as the hydrolyzed metabolite (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothiophenyl)acetic acid, are identified using GC-MS, FTIR (e.g., absence of ester peaks at 1188 cm⁻¹), and ¹H NMR (δ 9.49 ppm for carboxylic -OH) . Plasma samples stored at −80°C show minimal degradation, while instability of related metabolites (e.g., 2-oxo-clopidogrel) requires immediate analysis .

What strategies optimize chromatographic separation of this compound from its parent drug and metabolites?

Level: Advanced
Methodological Answer:
A chemometric approach using Design of Experiments (DoE) optimizes parameters. For example, a Box-Behnken design evaluates mobile phase composition (e.g., 40% acetonitrile), column temperature (25°C), and flow rate (1.2 mL/min) to maximize resolution and symmetry. Derringer’s desirability function integrates these responses, achieving baseline separation of clopidogrel, its carboxylic acid metabolite, and co-administered drugs like atorvastatin .

How do CYP2C19 polymorphisms affect the pharmacokinetic profile of this compound?

Level: Advanced
Methodological Answer:
CYP2C19 genetic variants (e.g., *2, *3 alleles) reduce activation of clopidogrel to its thiol metabolite, increasing reliance on esterase-mediated hydrolysis to the carboxylic acid metabolite. Pharmacokinetic studies show higher AUC0→∞ of this compound in CYP2C19 poor metabolizers, correlating with reduced antiplatelet efficacy . Genotype-guided dosing (e.g., higher clopidogrel doses) may mitigate this .

What are the key metabolic pathways leading to this compound formation?

Level: Basic
Methodological Answer:
Clopidogrel is metabolized via two pathways:

  • Esterase-mediated hydrolysis (85%): Liver carboxylesterase 1 converts clopidogrel to the inactive carboxylic acid metabolite.
  • CYP450-mediated oxidation (15%): CYP2C19, 3A4, and 1A2 generate the active thiol metabolite.
    The carboxylic acid pathway dominates in plasma, making it a surrogate marker for pharmacokinetic studies .

How can calibration curve design be minimized without compromising accuracy in pharmacokinetic studies?

Level: Advanced
Methodological Answer:
Reducing calibration standards from 8 to 3 points (e.g., 1.5, 20.0, 40.0 µg/mL) maintains accuracy (≤20% deviation at LLOQ) and precision (≤15% RSD) if validated via back-calculation. This approach is viable for sparse sampling or therapeutic drug monitoring, as shown in studies comparing omeprazole and this compound .

What validation parameters are critical for bioanalytical methods of this compound?

Level: Basic
Methodological Answer:
Key parameters per ICH/FDA guidelines:

  • Specificity: No interference from endogenous plasma components or co-administered drugs (e.g., aspirin, ibuprofen) .
  • Linearity: Quadratic regression (r² > 0.99) over 25–3000 ng/mL .
  • Accuracy/Precision: Intra-day/inter-day precision ≤15% RSD; accuracy 85–115% .

How do interspecies differences in metabolic enzymes impact this compound pharmacokinetic studies?

Level: Advanced
Methodological Answer:
Dogs exhibit lower CYP2C19 activity than humans, resulting in reduced active metabolite formation and higher reliance on esterase-mediated hydrolysis. Pharmacokinetic studies in dogs show lower SR 26334 (carboxylic acid) plasma concentrations (≤3 µg/mL vs. human >3 µg/mL), necessitating species-specific dose adjustments .

What analytical challenges arise when quantifying unstable metabolites alongside this compound?

Level: Advanced
Methodological Answer:
Unstable intermediates like 2-oxo-clopidogrel degrade rapidly (>25% in 6 hours), complicating simultaneous quantification. Stabilization strategies include acidification (0.02 M HCl) during plasma processing and immediate storage at −80°C. LC-MS/MS methods prioritize this compound due to its stability .

How is the linearity of calibration curves established for this compound quantification?

Level: Basic
Methodological Answer:
Nine-point calibration curves (25–3000 ng/mL) are prepared in blank plasma. Quadratic regression (weighted 1/x) ensures linearity, with ≥75% standards meeting acceptance criteria (≤20% deviation at LLOQ; ≤15% above LLOQ). Back-calculated concentrations validate curve robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.